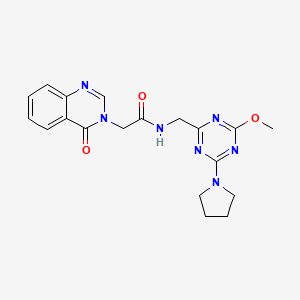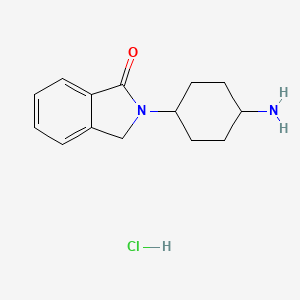
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H27ClN2O2 and its molecular weight is 422.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Applications
The chemical compound 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide and its derivatives have been extensively studied for their potential in various scientific applications, particularly in the synthesis of novel organic compounds that exhibit a range of biological activities. Studies have focused on the synthesis of novel derivatives with specific substituents that demonstrate antimicrobial, analgesic, anti-inflammatory, and potential anticancer activities.
Antimicrobial Agents : Novel derivatives synthesized from compounds structurally related to this compound have shown promising antimicrobial properties. Compounds synthesized have been evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating potential as antimicrobial agents (Desai et al., 2007; Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities : Cyclocondensation techniques have been used to create compounds exhibiting significant analgesic and anti-inflammatory effects. These effects were observed in models such as the hotplate test and carrageenan-induced inflammation, highlighting their potential in treating pain and inflammation (Yusov et al., 2019).
Cancer Research : Compounds related to this compound have been studied for their potential in enhancing the efficacy of chemotherapeutic drugs. For instance, PK11195, a compound with a somewhat similar structural motif, has been shown to increase the sensitivity of cancer cells to drugs like cisplatin and paclitaxel, suggesting its role in potentially new therapeutic strategies for treating endometrial and ovarian cancers (Takai et al., 2009).
Neuropharmacological Properties : Certain hexahydroquinoline derivatives have been evaluated for their neuroleptic properties, indicating potential applications in the treatment of neurological disorders. These studies demonstrate the versatility of compounds derived from this compound in developing new neuropharmacological agents (Clarke et al., 1978).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by coupling with N-(2-bromoethyl)cyclopentanecarboxamide. The resulting intermediate is then reduced to obtain the final product.", "Starting Materials": [ "4-chloroaniline", "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "N-(2-bromoethyl)cyclopentanecarboxamide" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA to obtain the intermediate 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide.", "Step 2: The intermediate is then coupled with N-(2-bromoethyl)cyclopentanecarboxamide in the presence of a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to obtain the final intermediate.", "Step 3: The final intermediate is then reduced using a reducing agent such as NaBH4 in the presence of a catalyst such as Pd/C to obtain the final product, 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide." ] } | |
CAS番号 |
851407-19-7 |
分子式 |
C25H27ClN2O2 |
分子量 |
422.95 |
IUPAC名 |
1-(4-chlorophenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H27ClN2O2/c1-16-5-6-17(2)22-21(16)15-18(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)19-7-9-20(26)10-8-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
DGGRRCZFUGJTAK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)


![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713058.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)
![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)
